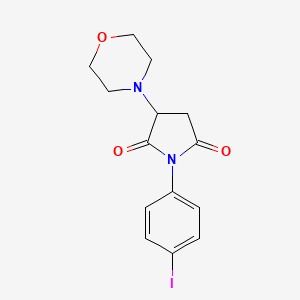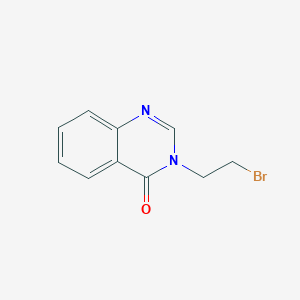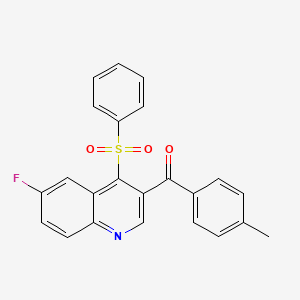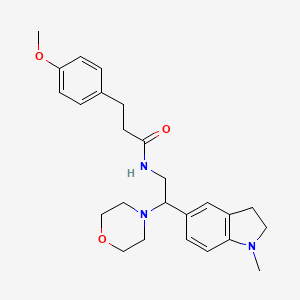
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-iodophenyl group and a morpholin-4-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.
Introduction of the 4-Iodophenyl Group: This step might involve a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Attachment of the Morpholin-4-yl Group: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
- 1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
- 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
Uniqueness
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can also serve as a handle for further functionalization through various substitution reactions.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQVSSVVJKWWBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)


![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)
![(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2375056.png)
![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2375057.png)
![3-[1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2375058.png)
![tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2375060.png)
![4-[1,2,3]Triazol-1-yl-cyclohexanone](/img/structure/B2375061.png)
![5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2375062.png)




